![molecular formula C16H17NO4S B2700573 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421463-79-7](/img/structure/B2700573.png)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also has a dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine, a class of organic compounds containing a benzene ring fused to a dioxine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could potentially be introduced via a Gewald reaction, a condensation reaction between a ketone or aldehyde, a 2-aminobenzylamine, and sulfur . The dihydrobenzo[b][1,4]dioxine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and dihydrobenzo[b][1,4]dioxine rings would contribute significant rigidity to the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiophene and dihydrobenzo[b][1,4]dioxine rings. Thiophenes are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers have explored the synthesis of various thiophene analogs, including our compound of interest. These derivatives serve as valuable building blocks for drug development. Notably, the compound’s structure can be modified to enhance its pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Organic Semiconductors and Electronic Devices
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiophene ring system is essential for designing efficient organic semiconductors, which find applications in electronic devices .
Corrosion Inhibition
Thiophene derivatives, including our compound, have been investigated as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in industrial chemistry and material science .
Excited-State Proton Transfer Mechanisms
Researchers have systematically studied the excited-state intramolecular proton transfer (ESIPT) mechanism of 3-HTC (our compound). Understanding these mechanisms is crucial for applications in fields like photophysics and photochemistry .
Asymmetric Bioreduction
The compound has been subjected to highly enantioselective bioreduction, demonstrating its potential as a substrate for enzymatic transformations. Such studies contribute to the development of green and sustainable synthetic routes .
Therapeutic Importance
While specific studies on our compound are limited, thiophene nucleus-containing compounds have shown diverse activities. For instance, related structures exhibit anti-inflammatory properties and act as serotonin antagonists, which could be relevant for treating conditions like Alzheimer’s disease .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-11(15-6-3-9-22-15)7-8-17-16(19)14-10-20-12-4-1-2-5-13(12)21-14/h1-6,9,11,14,18H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKKIZDJYVJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)
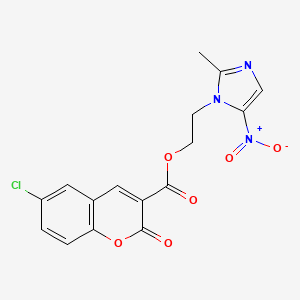
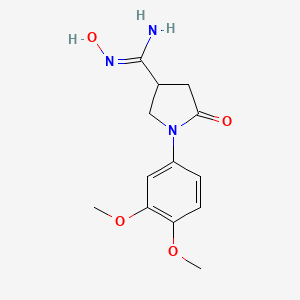
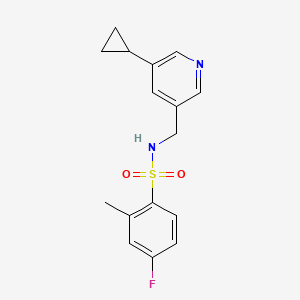
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)


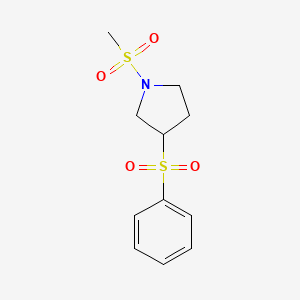
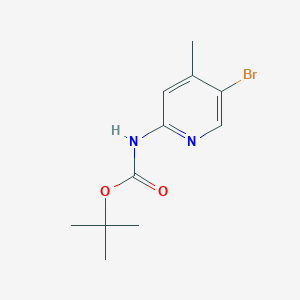
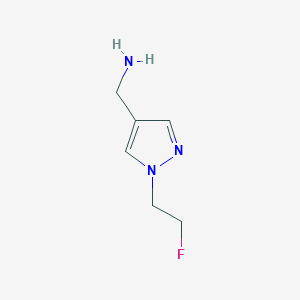
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)


![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2700511.png)